

Spectroscopic Analysis of Copper(II) Tartrate

**Hydrate: A Technical Guide** 

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Compound of Interest		
Compound Name:	Copper(II) tartrate hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **copper(II) tartrate hydrate**, focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details experimental methodologies, presents key spectral data, and illustrates the relationship between the compound's structure and its spectroscopic signatures.

### Introduction

Copper(II) tartrate hydrate is a metal complex with applications in various fields, including as a component in Fehling's solution for detecting reducing sugars, in electroplating, and as a catalyst.[1][2] Its coordination chemistry, involving the tartrate ligand and water molecules, gives rise to distinct spectroscopic properties. Understanding these properties through techniques like FTIR and UV-Vis spectroscopy is crucial for quality control, structural elucidation, and the development of new applications, particularly in contexts such as drug development where metal-ligand interactions are of significant interest.

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For **copper(II) tartrate hydrate**, this technique is instrumental in identifying the coordination of the carboxylate and hydroxyl groups of the tartrate ligand to the copper ion, as well as confirming the presence of water of hydration.



UV-Vis spectroscopy provides information about the electronic transitions within the complex. For a d<sup>9</sup> metal complex like copper(II), the UV-Vis spectrum is typically characterized by broad d-d transition bands in the visible region and more intense ligand-to-metal charge transfer (LMCT) bands in the UV region.[3] The position and intensity of these bands are sensitive to the coordination environment of the copper ion.

# Experimental Protocols Synthesis of Copper(II) Tartrate Hydrate (Precipitation Method)

This protocol describes a straightforward precipitation method for the synthesis of **copper(II) tartrate hydrate**.

### Materials:

- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)
- Potassium sodium tartrate tetrahydrate (KNaC<sub>4</sub>H<sub>4</sub>O<sub>6</sub>·4H<sub>2</sub>O)
- Deionized water
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- · Filter paper
- Drying oven

#### Procedure:

- Prepare Reactant Solutions:
  - Dissolve a specific molar amount of copper(II) sulfate pentahydrate in a volume of deionized water with gentle stirring to create Solution A.



- In a separate beaker, dissolve an equimolar amount of potassium sodium tartrate tetrahydrate in deionized water to create Solution B.
- Precipitation:
  - Slowly add Solution A to Solution B while continuously stirring.
  - A light blue precipitate of copper(II) tartrate hydrate will form immediately.
- Isolation and Purification:
  - Allow the precipitate to settle.
  - Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.
  - Wash the precipitate several times with deionized water to remove any soluble impurities.
  - Wash the precipitate with a small amount of ethanol to aid in drying.
- Drying:
  - Carefully transfer the filtered solid to a watch glass.
  - Dry the product in a low-temperature oven (e.g., 50-60 °C) to constant weight to obtain a fine, light blue powder.

### **FTIR Spectroscopy**

Sample Preparation (KBr Pellet Method):

- Grind a small amount of dry potassium bromide (KBr) powder in an agate mortar to a fine consistency.
- Add a small amount of the synthesized copper(II) tartrate hydrate powder (approximately 1-2 mg of sample to 100-200 mg of KBr).
- Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.



- Transfer the mixture to a pellet press die.
- Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

### **Data Acquisition:**

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the FTIR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## **UV-Vis Spectroscopy**

Sample Preparation (Aqueous Solution):

- Accurately weigh a small amount of copper(II) tartrate hydrate and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
- Prepare a series of dilutions from the stock solution to obtain concentrations suitable for UV-Vis analysis (typically in the range that gives an absorbance between 0.1 and 1.0).

### **Data Acquisition:**

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a cuvette with deionized water to be used as a blank for baseline correction.
- Fill a matched cuvette with the **copper(II) tartrate hydrate** solution.
- Scan the spectrum across the UV-Vis range (e.g., 200-900 nm) to identify the wavelength of maximum absorbance (λmax).
- Measure the absorbance at the determined λmax.

# Data Presentation FTIR Spectral Data



The FTIR spectrum of **copper(II) tartrate hydrate** reveals characteristic absorption bands corresponding to the vibrational modes of the tartrate ligand and water molecules. The coordination of the carboxylate and hydroxyl groups to the copper(II) ion leads to shifts in their vibrational frequencies compared to the free tartrate.

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	
~3400 (broad)	O-H stretching of water of hydration and hydroxyl groups	
~2970	C-H stretching	
~1610	Asymmetric C=O stretching of coordinated carboxylate	
~1380	Symmetric C=O stretching of coordinated carboxylate	
~1100	C-O stretching of hydroxyl groups	
~745	Metal-Oxygen (Cu-O) stretching	

Note: The exact peak positions may vary slightly depending on the degree of hydration and the specific crystalline structure.[4][5][6]

### **UV-Vis Spectral Data**

The UV-Vis spectrum of an aqueous solution of **copper(II) tartrate hydrate** is characterized by a broad absorption band in the visible region, which is typical for d-d electronic transitions in copper(II) complexes.

Wavelength (λmax)	Molar Absorptivity (ε)	Electronic Transition Assignment
~650-800 nm	Low to moderate	d-d transitions (e.g., <sup>2</sup> Eg → <sup>2</sup> T <sub>2</sub> g in an octahedral field)

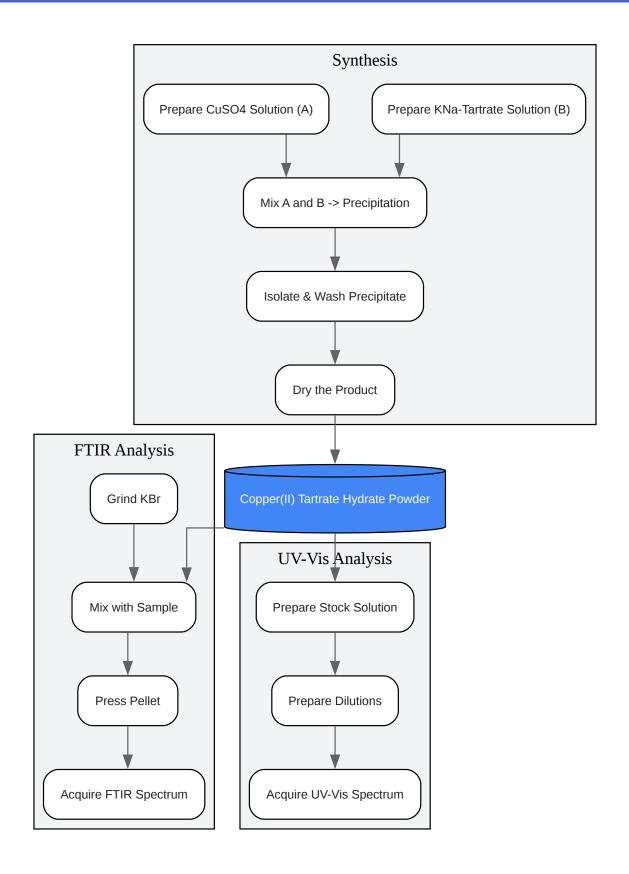
Note: The  $\lambda$ max can be influenced by solvent and concentration. The broadness of the peak is due to the Jahn-Teller distortion common in octahedral copper(II) complexes.[7][8]



# Visualization of Workflows and Relationships Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and spectroscopic analysis of **copper(II) tartrate hydrate**.





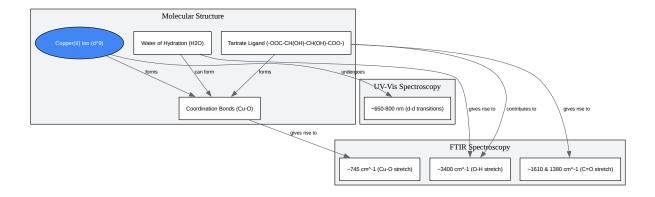
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Experimental workflow for synthesis and analysis.



# **Structure-Spectra Relationship**

This diagram illustrates the logical relationship between the structural features of **copper(II) tartrate hydrate** and the resulting spectroscopic data.



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Relationship between structure and spectral data.

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